(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

Catalog No.
S14080714
CAS No.
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydroc...

Product Name

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

IUPAC Name

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1

InChI Key

KXOXDCAYGUOTAX-RREKBYKESA-N

Canonical SMILES

C1CC(C2OCC1O2)N.Cl

Isomeric SMILES

C1CC([C@@H]2OC[C@H]1O2)N.Cl

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is a bicyclic compound characterized by its unique structural configuration, which includes both oxygen and nitrogen atoms. This compound has a molecular formula of C6H12ClNO2C_6H_{12}ClNO_2 and a molecular weight of approximately 165.6 g/mol . The bicyclic structure is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: This involves adding oxygen or removing hydrogen from the compound, potentially yielding oxygenated derivatives.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, which may lead to hydrogenated derivatives.
  • Substitution: This type of reaction replaces one atom or group of atoms with another, resulting in various substituted products depending on the nucleophile or electrophile used.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The specific products formed depend on the conditions and reagents used during the reactions.

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride exhibits biological activity that makes it valuable in research settings. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. This interaction can provide insights into various biological processes and pathways, making it a useful tool in pharmacological studies.

The synthesis of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride typically involves multiple steps:

  • Formation of the Bicyclic Structure: This can be achieved through cyclization reactions that create the bicyclic framework.
  • Condensation Reactions: Techniques such as the Gewald reaction may be employed, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
  • Optimization for Industrial Production: For large-scale synthesis, methods like azide-alkyne cycloaddition are utilized to ensure high yield and purity. Reaction conditions such as temperature and pressure are optimized to enhance efficiency .

The compound has several applications across different fields:

  • Chemistry: It serves as an important intermediate in synthesizing complex molecules and polymers.
  • Biology: The unique structural features make it a significant tool for studying biological interactions and processes.
  • Industry: It is used in producing various industrial chemicals and materials due to its versatile chemical properties .

Research into the interactions of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride has indicated its potential to bind effectively with specific enzymes or receptors. These interactions can modulate biological activity, providing valuable insights into pharmacodynamics and therapeutic applications. Further studies are necessary to elucidate the precise mechanisms involved in these interactions .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride:

  • Levoglucosenone (CAS Number: 37112-31-5): A compound with a similar bicyclic structure but differing functional groups and properties.
  • 6,8-Dioxabicyclo[3.2.1]octan-4-ol (CID: 12896852): Another bicyclic compound that may exhibit different biological activities due to variations in its functional groups.

Uniqueness

What sets (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride apart from these similar compounds is its specific arrangement of atoms within the bicyclic structure and the presence of both oxygen and nitrogen atoms. This unique configuration imparts distinct chemical and biological properties that enhance its utility in research and industrial applications .

Diastereoselective Construction via Palladium/Organocatalytic Relay Systems

Palladium-mediated relay catalysis has enabled efficient access to bicyclo[3.2.1]octane scaffolds with high stereocontrol. A notable approach involves gold and palladium sequential catalysis for the synthesis of furan-fused eight-membered heterocycles. In this system, enynamides undergo cyclization to generate azadienes, which participate in formal [4 + 4] cycloadditions with γ-methylene-δ-valerolactones (Figure 1A). The one-pot procedure achieves yields of 63–97% with diastereoselectivity ratios of 7:1 to 20:1, facilitated by ligand-controlled palladium coordination. Critical to success is the use of electron-deficient bipyrazine ligands (e.g., L1), which enhance electrophilicity at the palladium center while preventing catalyst deactivation.

Table 1: Palladium-catalyzed cycloaddition performance with varied ligands

LigandElectronic ProfileYield (%)Diastereoselectivity (dr)
L1Strong electron-deficient7520:1
L7Moderate electron-deficient5912:1
L4Neutral347:1

Parallel developments in aza-Wacker/Povarov cascades demonstrate palladium’s versatility. Anilines and 1,6-dienes react via electrophilic palladium intermediates to form bicyclic amines, though yields remain moderate (24–75%) depending on ligand steric effects.

Organocatalytic Strategies for Bicyclo[3.2.1]octane Framework Assembly

Low-loading organocatalysis has revolutionized asymmetric bicyclo[3.2.1]octane synthesis. Rawal’s quinine-squaramide catalyst (1.0 mol% to 500 ppm) promotes [3 + 2] annulations between 2-hydroxy-3,5-dialkyl-p-quinones and α-alkylnitroethylenes. The tert-hydroxy group acetylation step ensures high diastereo- and enantioselectivity (up to >99% er) under ambient conditions (Figure 1B). This method’s scalability is evidenced by gram-scale syntheses, achieving 82–94% yields without chromatographic purification.

Table 2: Organocatalytic performance under varying loadings

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Ratio (er)
1.0249499:1
0.5368998:2
0.1488297:3

The squaramide moiety’s hydrogen-bonding capacity directs substrate orientation, while the quinine core induces chiral induction—critical for accessing the (1S,5R) configuration.

Functionalization of Levoglucosenone Derivatives for Amine Introduction

Levoglucosenone (LGO), a cellulose pyrolysis product, serves as a chiral platform for amine introduction. Stereoselective aziridination of LGO derivatives followed by acid-catalyzed ring-opening installs the 4-amine group while preserving the bicyclic framework (Figure 1C). For example, treatment with chloramine-T in methanol yields epimeric aziridines, which rearrange to the target amine hydrochloride upon HCl exposure. Alternative routes employ reductive amination of ketone intermediates derived from LGO’s Baeyer-Villiger oxidation.

Table 3: Levoglucosenone-to-amine conversion pathways

MethodReagentsYield (%)Stereoselectivity
AziridinationChloramine-T, MeOH6885:15 dr
Reductive AminationNaBH3CN, NH4OAc72>95:5 dr
Ring-OpeningHCl, H2O89Retained configuration

Chiral GC/MS and lanthanide-induced shift NMR confirm absolute configurations, while X-ray crystallography resolves substituent orientations in crystalline derivatives.

Industrial-Scale Optimization of Oxygen Migration Reactions

Scalable production hinges on optimizing oxygen migration reactions—key to constructing the dioxabicyclo framework. Continuous flow reactors enhance the efficiency of thionyl chloride-mediated oxygen shifts from C5 to C4 in bicyclic alcohols. By maintaining precise temperature control (0–5°C) and substrate concentration (0.2 M), batch-to-batch variability is minimized, achieving 85–92% conversion rates.

Table 4: Industrial process parameters for oxygen migration

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents over-chlorination
Residence Time30 minMaximizes migration
SOCl2 Equiv.1.05Minimizes byproducts

Advanced purification techniques, including simulated moving bed chromatography, isolate the hydrochloride salt with >99% purity, meeting pharmaceutical-grade standards.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.0556563 g/mol

Monoisotopic Mass

165.0556563 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types